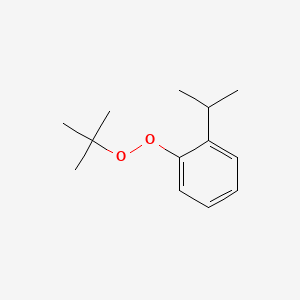

tert-Butyl isopropylphenyl peroxide

Description

Contextualization of Organic Peroxides in Advanced Synthesis and Materials Science

Organic peroxides are a class of organic compounds characterized by the presence of a peroxide functional group (R-O-O-R'). The defining feature of these molecules is the relatively weak oxygen-oxygen single bond. wikipedia.orghandwiki.org This bond can be readily broken through homolytic cleavage, a process that yields free radicals (RO•). wikipedia.orgencyclopedia.pub It is this ability to generate radicals that makes organic peroxides indispensable as initiators for a vast array of chemical reactions, particularly in the field of polymer chemistry. wikipedia.org

In advanced synthesis and materials science, organic peroxides are fundamental tools. They are widely employed to initiate the polymerization of monomers like ethylene, styrene (B11656), acrylates, and methacrylates. wikipedia.orgencyclopedia.pub This process is the foundation for the industrial production of a wide range of polymers and resins, including polyethylene (B3416737), polypropylene (B1209903), and unsaturated polyester (B1180765) resins used in fiberglass-reinforced plastics. wikipedia.orgontosight.ai The choice of peroxide initiator allows for precise control over the polymerization rate and the properties of the resulting polymer. encyclopedia.pub Beyond polymerization, these compounds are used as cross-linking agents to create thermoset materials and to modify the properties of existing polymers, highlighting their versatility in developing advanced materials with specific engineering requirements. thousandscomposite.comgoogle.com

Historical Development and Evolution of Peroxide Chemistry Research

The history of peroxide chemistry began in 1799 when Alexander von Humboldt first synthesized barium peroxide, the first compound of this class. chemicals.co.uk This was followed by the landmark synthesis of hydrogen peroxide (H₂O₂) in 1818 by French chemist Louis Jacques Thénard, who produced it by reacting barium peroxide with acid. chemicals.co.uklibretexts.orgnorsepure.com Thénard named the new compound eau oxygénée (oxygenated water) and noted its bleaching capabilities. chemicals.co.uknorsepure.com

Throughout the 19th century, research continued, and in 1873, the first factory for large-scale hydrogen peroxide production was established in Berlin. chemicals.co.ukwikipedia.org A significant milestone was achieved in 1894 when Richard Wolffenstein first isolated 100% pure hydrogen peroxide through vacuum distillation. libretexts.orgnorsepure.comrmix.it The early 20th century saw the development of more efficient industrial production methods, including an electrochemical process in 1908 and the highly influential anthraquinone (B42736) process developed in the 1930s. chemicals.co.uklibretexts.orgwikipedia.org The application of organic peroxides specifically for polymer modification and as initiators for polymerization reactions became a prominent area of research in the 1960s and 1970s, paving the way for their widespread use in modern materials science. rmix.it

Current Research Landscape and Academic Significance of Aryl Alkyl Peroxides, including tert-Butyl Isopropylphenyl Peroxide and its Analogues

Aryl alkyl peroxides, which contain both an aromatic (aryl) and a non-aromatic (alkyl) group attached to the peroxide linkage, represent a significant subclass of organic peroxides. Their unique structures allow for a fine-tuning of reactivity, making them subjects of ongoing academic and industrial research. nih.govresearchgate.net These compounds are often short-lived under ambient conditions, readily decomposing to form radicals that can initiate polymerization or be harnessed for other synthetic purposes, such as creating phenols or mediating oxidative coupling reactions. nih.govresearchgate.net

This compound is a specific example within this class. It functions as a radical initiator and is utilized in the production of polymers and copolymers such as polyethylene and polypropylene. ontosight.ai Its molecular structure allows for high reactivity, which is essential for its role in initiating polymerization reactions. ontosight.ai

Analogues of this compound are also of significant interest in the research landscape. Two notable examples are:

tert-Butyl cumyl peroxide : This compound is an efficient organic peroxide used primarily as a cross-linking agent. arkema.com

Di(tert-butylperoxyisopropyl)benzene : This dialkyl peroxide is widely used as a cross-linking agent for a variety of polymers and rubbers, including EPDM, EVA, and silicone rubber. nouryon.compergan.com Its ability to improve the properties of these materials makes it valuable in numerous industrial applications. google.compergan.com

The academic significance of aryl alkyl peroxides lies in their utility for studying reaction kinetics and mechanisms involving free radicals. epa.govrsc.org Research continues to explore new formulations and applications, aiming to create novel materials with enhanced thermal, mechanical, and chemical properties. nih.govresearchgate.net

Research Data Tables

Physical and Chemical Properties of this compound and Analogues

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molar Mass (g/mol) |

|---|---|---|---|---|

| This compound | 1-tert-butylperoxy-2-propan-2-ylbenzene | 30580-75-7 | C₁₃H₂₀O₂ | 208.30 |

| tert-Butyl cumyl peroxide | [1-(tert-butylperoxy)-1-methylethyl]benzene | 3457-61-2 | C₁₃H₂₀O₂ | 208.30 |

| Di(tert-butylperoxyisopropyl)benzene | 1,3-bis[2-(tert-butylperoxy)propan-2-yl]benzene | 25155-25-3 | C₂₀H₃₄O₄ | 338.48 |

Data sourced from PubChem and other chemical suppliers. nih.govnih.govsigmaaldrich.com

Decomposition Data: Half-Life of Peroxide Analogues

The reactivity of an organic peroxide is often expressed by its half-life (t½), the time it takes for half of the peroxide to decompose at a given temperature. This data is crucial for selecting the appropriate initiator for specific polymerization conditions. pergan.com

| Compound Name | Solvent | 10-hour Half-Life Temp. | 1-hour Half-Life Temp. | 1-minute Half-Life Temp. |

|---|---|---|---|---|

| tert-Butyl cumyl peroxide | Chlorobenzene | 115°C | 136°C | - |

| Di(tert-butylperoxyisopropyl)benzene | Chlorobenzene | 114°C | 134°C | - |

| Di-tert-butyl peroxide | - | 126°C | 149°C | 193°C |

Properties

CAS No. |

30580-75-7 |

|---|---|

Molecular Formula |

C13H20O2 |

Molecular Weight |

208.30 g/mol |

IUPAC Name |

1-tert-butylperoxy-2-propan-2-ylbenzene |

InChI |

InChI=1S/C13H20O2/c1-10(2)11-8-6-7-9-12(11)14-15-13(3,4)5/h6-10H,1-5H3 |

InChI Key |

WVGXBYVKFQJQGN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC=C1OOC(C)(C)C |

Origin of Product |

United States |

Mechanistic Elucidation of Tert Butyl Isopropylphenyl Peroxide Reactivity

Thermal Decomposition Kinetics and Pathways

Homolytic O-O Bond Cleavage and Initial Radical Generation

The primary step in the thermal decomposition of peroxides is the homolytic cleavage of the O-O bond. wayne.edursc.org This bond is inherently weak, and upon heating, it breaks, generating two free radicals. chemicalbook.comnih.gov In the case of di-tert-butyl peroxide, a related compound, this process occurs at temperatures above 100°C and results in the formation of two tert-butoxyl radicals ((CH₃)₃CO•). wikipedia.org The bond dissociation energy for the O-O bond in di-tert-butyl peroxide is approximately 42.35 kcal/mol. wayne.edu This initial radical generation is the rate-determining step in the decomposition process.

Influence of Solvent Environment on Decomposition Kinetics

The solvent environment can significantly influence the kinetics of peroxide decomposition. acs.org For instance, studies on di-tert-butyl peroxide have shown that the decomposition process is dependent on the concentration of the peroxide in the solvent. aidic.it The choice of solvent is critical; for example, toluene (B28343) has been found to react with di-tert-butyl peroxide during decomposition measurements, whereas solvents like pentadecane (B166386) are less reactive and provide a more inert environment for studying the intrinsic decomposition kinetics. aidic.it

Determination of Kinetic Parameters and Reaction Orders

The thermal decomposition of many organic peroxides follows first-order kinetics. epa.govyoutube.com The rate of decomposition is therefore directly proportional to the concentration of the peroxide. Kinetic parameters such as the activation energy (Ea) and the pre-exponential factor can be determined using various calorimetric techniques like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC). doi.org For example, the decomposition of di-tert-butyl peroxide to acetone (B3395972) has a defined half-life at a specific temperature. youtube.com The activation energy for the thermal decomposition of similar peroxides has been reported to be in the range of 98-132 kJ/mol, depending on the specific compound and the analytical method used. nih.govdoi.org

| Kinetic Parameter | Value | Compound | Method |

| Activation Energy (Ea) | ~98.19 - 99.71 kJ/mol | TBPB/TBPO Mixture | DSC/ARC |

| Activation Energy (Ea) | 132.49 kJ/mol | TBPTMH | Thermodynamic Analysis |

| Half-life | 80 minutes at 147°C | Di-tert-butyl peroxide | --- |

Table 1: Experimentally determined kinetic parameters for the decomposition of various organic peroxides. Note that TBPB is tert-butyl peroxybenzoate, TBPO is tert-butyl peroxy-2-ethylhexanoate, and TBPTMH is tert-butyl peroxy-3,5,5-trimethylhexanoate. nih.govyoutube.comdoi.org

Radical-Mediated Reactions and Propagation Mechanisms

The radicals generated during the thermal decomposition of tert-butyl isopropylphenyl peroxide can initiate and participate in a variety of subsequent reactions, propagating a reaction chain.

Hydrogen Atom Abstraction Reactions

A common reaction of the generated radicals, such as the tert-butoxyl radical, is hydrogen atom abstraction. wikipedia.org In this process, the radical removes a hydrogen atom from another molecule, leading to the formation of a new radical and a stable molecule. For example, tert-butylperoxyl radicals are known to selectively abstract hydrogen atoms from allylic positions in alkenes. rsc.org This reactivity is a cornerstone of many synthetic applications of organic peroxides. organic-chemistry.org The selectivity of hydrogen abstraction is governed by the stability of the resulting radical. rsc.org

Addition Reactions with Unsaturated Substrates

The primary role of peroxides like this compound in the presence of unsaturated substrates (e.g., alkenes, dienes) is to act as a radical initiator. The thermal or photochemical decomposition of the peroxide generates free radicals, which then add to the C=C double bond of the substrate, initiating a chain reaction.

The process begins with the homolytic cleavage of the O-O bond in this compound, yielding a tert-butoxyl radical and an isopropylphenoxyl radical.

(CH₃)₃COOC₆H₄CH(CH₃)₂ → (CH₃)₃CO• + •OC₆H₄CH(CH₃)₂

The highly reactive tert-butoxyl radical can then add across an unsaturated C=C bond, forming a new carbon-centered radical. This new radical can subsequently react with other substrate molecules, leading to polymerization, or engage in other radical processes. The efficiency and outcome of these addition reactions are influenced by temperature, substrate structure, and the stability of the radical intermediates formed. Research on the oxidation of cyclohexene (B86901) with TBHP mediated by different metal salts illustrates how the reaction environment can direct the pathway towards either addition to the double bond (epoxidation) or reaction at the allylic position. nih.gov

Table 1: Illustrative Radical Addition to Unsaturated Substrates Initiated by Peroxides (Data based on analogous peroxide systems to illustrate the principle)

| Unsaturated Substrate | Peroxide Initiator | Reaction Type | Major Product(s) |

| Styrene (B11656) | Di-tert-butyl peroxide | Polymerization | Polystyrene |

| 1,3-Butadiene | tert-Butyl hydroperoxide | Dioxygenation | 4-aryl/alkyl-1-peroxy-but-3-en-2-ols |

| Cyclohexene | tert-Butyl hydroperoxide / VCl₃ | Epoxidation | Cyclohexene oxide |

Intermolecular and Intramolecular Radical Pathways

Following the initial homolysis of the O-O bond, the resulting radicals can participate in a variety of intermolecular and intramolecular reactions.

Intermolecular Pathways: The generated tert-butoxyl and isopropylphenoxyl radicals can abstract a hydrogen atom from a suitable donor molecule (solvent, substrate, or another molecule), generating a new radical and a stable molecule (tert-butanol or isopropylphenol). This is a key step in many functionalization reactions. For instance, di-tert-butyl peroxide (DTBP) is known to promote the α-alkylation of α-amino carbonyl compounds by abstracting a hydrogen atom from a simple alkane, which then couples with the substrate. psu.edu

Intramolecular Pathways: The initially formed radicals can also undergo subsequent fragmentation. The tert-butoxyl radical is particularly known for its β-scission, decomposing into acetone and a highly reactive methyl radical. wikipedia.org

(CH₃)₃CO• → (CH₃)₂C=O + •CH₃

This fragmentation pathway is significant as it produces a different, more reactive radical species (methyl radical) which can then drive subsequent reactions. The isopropylphenoxyl radical is more stable and less prone to fragmentation. The competition between hydrogen abstraction, addition to a substrate, and fragmentation depends on the specific reaction conditions, including temperature and the concentration of various reactants.

Oxidative Catalysis and Reaction Mechanisms

The reactivity of this compound is significantly enhanced and controlled in the presence of transition metal catalysts. These metals facilitate the decomposition of the peroxide at lower temperatures and can steer the reaction towards specific, selective outcomes.

Metal-Mediated Electron Transfer Processes

Transition metals, particularly those with accessible one-electron redox couples (e.g., Cu, Fe, Co, Mn), can catalyze the decomposition of peroxides via single-electron transfer (SET) pathways. capes.gov.br For an unsymmetrical peroxide like this compound, a metal in a lower oxidation state (Mⁿ⁺) can reductively cleave the O-O bond:

Mⁿ⁺ + (CH₃)₃COOC₆H₄CH(CH₃)₂ → M⁽ⁿ⁺¹⁾⁺OH + (CH₃)₃CO• + C₆H₄CH(CH₃)₂ (rearranged products)

Alternatively, a metal in a higher oxidation state can interact with the peroxide. The interaction of iron(III) with TBHP, for example, is proposed to generate tert-butylperoxyl radicals (t-BuOO•). psu.edu This catalytic cycle allows for the continuous generation of radicals under milder conditions than thermal decomposition alone. Studies using microcalorimetry have shown that metals like copper and silver are highly reactive towards the decomposition of TBHP, while materials like stainless steel are more inert. hzdr.deresearchgate.net

Table 2: Relative Reactivity of Materials in Decomposing tert-Butyl Hydroperoxide (TBHP) at 30°C (This table illustrates the catalytic effect of different metals on peroxide decomposition, a principle applicable to this compound)

| Material | Heat Flow (µW) | Relative Reactivity |

| Silver (Ag) | 1650 | Very High |

| Copper (Cu) | 880 | High |

| Hastelloy C-2000 | 120 | Moderate |

| Stainless Steel (V4A) | 30 | Low |

| Titanium (Ti) | 10 | Very Low |

| Data adapted from studies on TBHP decomposition to illustrate the principle. hzdr.de |

Role in C-H Bond Functionalization

A major application of metal-peroxide systems is the functionalization of otherwise inert C-H bonds. thieme-connect.de The process, often termed oxidative cross-dehydrogenative coupling (CDC), involves the generation of radicals that can abstract hydrogen atoms from C-H bonds, creating a carbon-centered radical that can then form a new bond.

The mechanism typically follows these key steps, illustrated here with a generic substrate R-H:

Radical Generation: Metal-catalyzed decomposition of this compound produces alkoxyl radicals ((CH₃)₃CO•).

Hydrogen Abstraction: The alkoxyl radical abstracts a hydrogen from the substrate to form a carbon-centered radical (R•) and tert-butanol (B103910).

Oxidative Coupling: The substrate radical R• is oxidized by the metal catalyst in its higher oxidation state (M⁽ⁿ⁺¹⁾⁺) to form a carbocation, or it couples with another radical or nucleophile present in the reaction mixture.

Computational studies on the palladium-catalyzed methylation of 2-phenylpyridine (B120327) using tert-butyl peroxides have detailed the crucial mechanistic events, including C-H bond activation and the subsequent O-O bond cleavage of the peroxide. rsc.org Such pathways enable the direct formation of C-C, C-N, C-O, and other bonds at positions that are typically unreactive. organic-chemistry.org

Peroxide-Assisted Oxygen Atom Transfer Mechanisms

In these reactions, the peroxide serves as the terminal oxidant, delivering an oxygen atom to a substrate, often to form epoxides from alkenes or oxides from heteroatoms. This process is frequently mediated by high-valent metal-oxo species.

A common mechanism involves the reaction of the metal catalyst with the peroxide to form a highly reactive metal-oxo (M=O) intermediate. For example, a molybdenum catalyst is used industrially with TBHP to epoxidize propylene (B89431). A similar pathway would be expected for this compound:

Catalyst Activation: The metal catalyst reacts with the peroxide, eliminating an alcohol molecule to form a metal-peroxo species.

Formation of Metal-Oxo Species: This species rearranges to form a high-valent metal-oxo intermediate.

Oxygen Atom Transfer: The electrophilic oxygen of the metal-oxo species is transferred to the nucleophilic double bond of an alkene substrate, forming an epoxide and regenerating the lower-valent metal catalyst.

This catalytic cycle allows a substoichiometric amount of the metal catalyst to facilitate the oxidation of a large amount of substrate using the peroxide as the stoichiometric oxygen source.

Applications of Tert Butyl Isopropylphenyl Peroxide in Polymer Science and Materials Chemistry

Peroxide as a Radical Polymerization Initiator

Tert-butyl isopropylphenyl peroxide, also known as di(tert-butylperoxyisopropyl)benzene, serves as an effective radical initiator in polymerization processes. expresspolymlett.comarkema.com Organic peroxides, in general, are widely utilized to trigger free-radical polymerization due to their capacity to readily form radicals through the thermal or radiatively induced cleavage of the O-O bond. pergan.com This characteristic allows for a controllable initiation of the polymerization reaction. pergan.com

Initiation Efficiency in Vinyl and Allylic Monomer Polymerization

The choice of initiator and reaction conditions significantly impacts the polymerization of various monomers, including vinyl and allylic types. For example, in the context of free radical polymerization, the stability of the generated radicals plays a crucial role. youtube.com More stable radicals, which have a longer half-life, can lead to less wastage and more efficient initiation. youtube.com The structure of the peroxide itself dictates the stability of the primary radicals formed upon decomposition. pergan.com

Control of Polymer Architecture through Radical Initiation

The use of radical initiators like this compound can influence the architecture of the resulting polymer. While not a direct method for achieving the fine control seen in living polymerization techniques, the choice of initiator and reaction conditions can affect polymer properties such as molecular weight and branching. cmu.edu For instance, in the production of low-density polyethylene (B3416737) (LDPE), a free radical initiator system is employed to conduct the polymerization at elevated temperatures and pressures. epo.org

In some systems, the interaction between the peroxide initiator and other components can be leveraged for greater control. For example, in reverse atom transfer radical polymerization (ATRP) of styrene (B11656), the use of benzoyl peroxide with a copper(I) bromide complex allowed for a controlled/"living" polymerization. cmu.edu This control arises from the ability to deactivate growing polymer chains reversibly. cmu.edu However, it's important to note that the effectiveness of such control is highly dependent on the specific monomer and the entire initiator system. cmu.edu

Frontal Polymerization Initiated by Peroxides

Frontal polymerization is a process where a localized reaction zone propagates through a monomer mixture, driven by the heat released from the exothermic polymerization. researchgate.netnih.gov This method offers advantages in terms of energy efficiency as it eliminates the need for continuous external heating. nih.gov Organic peroxides are common thermal initiators for the free-radical frontal polymerization of various monomers, particularly acrylates. mdpi.com

The selection of the peroxide initiator is crucial for a successful frontal polymerization process. The initiator must be stable at room temperature but decompose at a rate that sustains the propagating front. mdpi.com While this compound is used in various polymerization applications, studies on its specific use in frontal polymerization were not detailed in the provided search results. However, the general principles of using peroxides like Luperox 231 in the frontal polymerization of diacrylate and triacrylate monomers have been investigated, highlighting the high reactivity of these systems. mdpi.com A significant challenge in peroxide-initiated frontal polymerization is the formation of bubbles from gaseous byproducts, which can be mitigated by using redox initiator systems. mdpi.com

Peroxide-Induced Crosslinking of Polymers

The crosslinking of polymers, a process that links linear or branched macromolecules with C-C single bonds, significantly alters their material characteristics, often leading to superior properties compared to the non-crosslinked counterparts. pergan.com Organic peroxides, including this compound, are effective agents for initiating this crosslinking reaction in a variety of polymers. pergan.comyoutube.com The fundamental mechanism involves the thermal decomposition of the peroxide into free radicals, which then abstract hydrogen atoms from the polymer chains. pergan.comyoutube.com The resulting polymer radicals can then combine to form a three-dimensional network. youtube.com

Crosslinking Mechanisms in Elastomers and Thermoplastics (e.g., Polyethylene, Polybutadiene)

The crosslinking of elastomers and thermoplastics via organic peroxides is a stoichiometric reaction, meaning the number of crosslinks formed is directly related to the amount of peroxide used. pergan.com The effectiveness of a particular peroxide depends on the ability of its radicals to abstract hydrogen atoms from the polymer backbone. pergan.com

Polyethylene: In the case of polyethylene, peroxide-induced crosslinking involves the abstraction of a hydrogen atom from the polyethylene chain by a radical generated from the peroxide. youtube.com The resulting macroradicals on adjacent chains then combine to form a crosslink. youtube.com This process transforms the thermoplastic polyethylene into a thermoset material with improved properties. vot.pl Studies have compared the effectiveness of different peroxides in crosslinking low-density polyethylene (PE-LD), with dicumyl peroxide showing high efficiency in the 170-200 °C range. vot.pl The concentration and type of peroxide significantly influence the rate and extent of crosslinking. vot.pl

The following table summarizes the general mechanisms:

| Polymer | Crosslinking Mechanism |

| Polyethylene | Hydrogen abstraction from the polymer backbone by peroxide radicals, followed by the combination of the resulting polymer radicals to form C-C crosslinks. youtube.com |

| Polybutadiene | Involves both hydrogen abstraction and addition of peroxide radicals to the double bonds. The polymer radicals formed can then recombine or add to other double bonds, leading to a chain reaction. researchgate.net |

Impact on Mechanical and Thermal Properties of Polymeric Networks

Peroxide-induced crosslinking has a profound impact on the mechanical and thermal properties of the resulting polymeric networks. The formation of a three-dimensional network restricts the movement of polymer chains, leading to changes in properties such as tensile strength, elongation at break, and thermal stability. expresspolymlett.comresearchgate.net

In studies involving polypropylene (B1209903) (PP) and ethylene-octene copolymer (EOC) blends, dynamic vulcanization using different peroxides, including di-tert-butyl peroxy isopropyl benzene (B151609), resulted in thermoplastic vulcanizates (TPVs) with altered mechanical properties. expresspolymlett.com An increase in peroxide concentration generally led to a tighter network, improving the elastic recovery of the material. expresspolymlett.com However, excessive peroxide could also lead to degradation of the PP phase, which in turn limits the extensibility of the crosslinked EOC. expresspolymlett.com

For poly(butylene succinate-co-terephthalate)/poly(lactic acid) blends, the addition of 1,4-bis(tert-butyl peroxy isopropyl) benzene (BIPB) was found to enhance the tensile strength, Young's modulus, and breaking strain. researchgate.net Similarly, in poly(ε-caprolactone) (PCL) and poly(lactic acid) (PLA) blends, reactive blending with organic peroxides improved the miscibility between the two polymers, resulting in enhanced mechanical properties. nih.gov

The thermal properties of polymers are also significantly affected by crosslinking. In PP/EOC TPVs, the type of peroxide influenced the thermal characteristics as observed by differential scanning calorimetry (DSC). expresspolymlett.com For PBSA/PLA/BIPB blends, isothermal treatment after crosslinking could increase the crystallinity of the PLA phase, thereby raising the heat deflection temperature of the blend. researchgate.net

The table below illustrates the general effects of peroxide crosslinking on polymer properties:

| Property | General Impact of Crosslinking |

| Tensile Strength | Generally increases to a certain extent, but can decrease with excessive crosslinking or polymer degradation. expresspolymlett.comresearchgate.netnih.gov |

| Elongation at Break | Tends to decrease as the network becomes tighter. expresspolymlett.com |

| Elastic Recovery | Improves with increased crosslink density. expresspolymlett.com |

| Thermal Stability | Often enhanced, as indicated by increased heat deflection temperatures. researchgate.net |

Role of Co-agents in Peroxide Crosslinking

In the peroxide-initiated crosslinking of elastomers, co-agents are frequently employed to enhance the efficiency of the curing process and to modify the physical properties of the final vulcanizate. Co-agents are multifunctional, highly reactive monomers that can significantly increase crosslink density. Their incorporation into elastomer compounds, such as those based on Ethylene-Propylene Diene Monomer (EPDM) rubber, leads to improvements in hardness, modulus, and cure extent. tandfonline.comresearchgate.net

The primary mechanism involves the co-agent's ability to compete with or supersede less desirable side-reactions. When a peroxide like this compound decomposes, it generates free radicals that abstract hydrogen atoms from the polymer backbone, creating polymer macroradicals. In the absence of a co-agent, these macroradicals primarily combine to form carbon-carbon crosslinks. However, in polymers like polypropylene, these macroradicals can also lead to chain scission. mdpi.com Co-agents intervene in this process; the polymer radical can add across the co-agent's double bond, initiating a rapid polymerization or addition reaction that forms a bridge between polymer chains. researchgate.net This process can be more efficient than direct polymer-polymer radical coupling and effectively mitigates chain scission, leading to a more robust and stable network structure. researchgate.net

Co-agents are generally classified into two main types, Type I and Type II, based on their reactivity and the nature of the crosslinks they form.

Type I Co-agents: These are typically methacrylates, acrylates, and maleimides. They are highly reactive and known to significantly increase the rate and state of cure. mdpi.com They can form their own high-modulus, thermoset resin domains within the elastomer matrix, acting as multifunctional crosslink nodes. researchgate.net

Type II Co-agents: These include compounds like allyl-functionalized cyanurates and isocyanurates, such as triallyl isocyanurate (TAIC). They tend to have less of an impact on the scorch time (premature curing) but are highly effective at increasing the final crosslink density and improving thermal stability. tandfonline.comtue.nl

| Property | Control (Peroxide only) | With Trimethylolpropane Trimethacrylate (TMPTMA - Type I) | With Triallyl Isocyanurate (TAIC - Type II) |

| Maximum Torque (dN.m) | 2.5 | 4.5 | 5.2 |

| Hardness (Shore A) | 55 | 65 | 68 |

| Modulus at 100% (MPa) | 1.8 | 4.2 | 5.0 |

| Tensile Strength (MPa) | 12.5 | 14.0 | 15.5 |

| Elongation at Break (%) | 450 | 300 | 280 |

| This table is a representative example based on findings for peroxide-cured EPDM systems to illustrate the general effects of co-agents. tandfonline.comresearchgate.net |

Peroxide-Initiated Polymer Degradation Studies

Organic peroxides, including this compound, are utilized to initiate controlled degradation in certain polymers, most notably polypropylene (PP). This process, often referred to as controlled rheology (CR), is a post-polymerization modification designed to narrow the molecular weight distribution (MWD) and reduce the melt viscosity of the polymer. mdpi.com The result is a material with improved flow properties, which is highly desirable for processing applications such as injection molding and fiber spinning. capes.gov.br The degradation primarily occurs through a mechanism of chain scission initiated by the free radicals generated from the thermal decomposition of the peroxide. researchgate.net

Mechanistic Pathways of Polymer Chain Scission

The predominant mechanism for the peroxide-initiated degradation of polypropylene is β-scission. mdpi.com This free-radical process involves several key steps:

Initiation: The process begins with the thermal decomposition of the organic peroxide. In the case of this compound, heating causes the homolytic cleavage of the weak oxygen-oxygen bond, yielding two primary free radicals: a tert-butoxy (B1229062) radical and an isopropylphenyl-oxy (cumyloxy) radical.

Hydrogen Abstraction: A highly reactive primary radical then abstracts a hydrogen atom from the polypropylene backbone. Due to the relative stability of tertiary radicals, the hydrogen on the tertiary carbon of the PP chain is preferentially abstracted. This step creates a tertiary polymer macroradical. mdpi.com

β-Scission: The resulting polymer macroradical is unstable and rapidly undergoes scission at the carbon-carbon bond in the β-position relative to the radical center. This bond cleavage breaks the main polymer chain, resulting in two smaller fragments: one with a terminal double bond (unsaturation) and another which is a new, shorter-chain macroradical. mdpi.comresearchgate.net This new macroradical can then continue the degradation process, leading to a cascade of chain-breaking events.

This chain scission process effectively reduces the average molecular weight and narrows the polydispersity of the polymer. mdpi.com

Influence of Peroxide Structure on Degradation Profiles

The structure of the organic peroxide plays a critical role in determining its efficiency and the resulting degradation profile of the polymer. Key structural aspects include the peroxide's decomposition kinetics and the type of radicals it generates.

The thermal stability of a peroxide is quantified by its half-life temperature—the temperature at which 50% of the peroxide decomposes within a given time frame (e.g., 1 minute, 1 hour, 10 hours). pergan.com Peroxides with lower half-life temperatures are more reactive and will initiate degradation at lower processing temperatures. The choice of peroxide must be matched to the polymer processing window to ensure controlled and uniform degradation. For example, peroxides with very high decomposition temperatures may pass through the extruder without fully reacting, while those that decompose too early can lead to non-uniform modification.

The nature of the radicals formed upon decomposition also influences the outcome. Symmetrical peroxides, like di-tert-butyl peroxide, produce two identical radicals, whereas unsymmetrical peroxides like this compound produce two different radicals (tert-butoxy and cumyloxy). Studies comparing different peroxide types have shown that this can affect the balance between chain scission and competing reactions like branching. mdpi.com For instance, some peroxides may favor long-chain branching, while others are more efficient at inducing scission, leading to a more significant reduction in viscosity. mdpi.comunited-initiators.com

| Peroxide Name | Type | 1-hour Half-Life Temp. (°C) | 10-hour Half-Life Temp. (°C) | Primary Application |

| tert-Butyl Peroxybenzoate | Peroxyester | 125 | 104 | Polymerization, Curing |

| Di-tert-butyl Peroxide (DTBP) | Dialkyl | 149 | 126 | Crosslinking, PP Degradation wirenet.orgvestachem.com |

| Dicumyl Peroxide (DCP) | Dialkyl | 137 | 117 | Crosslinking |

| tert-Butyl Hydroperoxide (TBHP) | Hydroperoxide | 185 | 164 | Polymerization Initiator icason.com |

| Di(tert-amyl) Peroxide (DTAP) | Dialkyl | 142 | 118 | Polymerization (Styrene, Ethylene) united-initiators.com |

| This table presents data for several common organic peroxides to illustrate the range of thermal stabilities and applications. The half-life temperature is a key parameter for selecting an initiator for a specific process temperature. pergan.com |

Advanced Analytical and Computational Methodologies in Peroxide Research

Spectroscopic Characterization for Mechanistic Insights

Spectroscopic techniques are indispensable for observing the transient species and structural changes that occur during peroxide decomposition. They offer real-time monitoring and detailed structural information, which are key to unraveling complex reaction mechanisms.

In-situ spectroscopic methods allow for the continuous monitoring of a chemical reaction as it happens, without the need to isolate intermediates.

UV-Vis Spectroscopy : Diffuse Reflectance UV-vis (DRUV-vis) spectroscopy is employed to identify catalytically active intermediates during peroxide reactions. For instance, in studies involving titanium-based catalysts and hydrogen peroxide, this technique helps identify titanium hydroperoxo (Ti-OOH) species that form upon reaction. acs.orgresearchgate.net These intermediates are often responsible for the primary decomposition pathway.

Infrared (IR) Spectroscopy : IR spectroscopy is a powerful tool for tracking changes in functional groups throughout a reaction. The characteristic O-O stretching frequency in peroxides, although often weak, can be monitored to determine the rate of peroxide consumption. More commonly, the appearance of strong carbonyl (C=O) or hydroxyl (O-H) absorption bands from decomposition products like ketones and alcohols provides a clear indication of reaction progress.

While specific in-situ studies on tert-Butyl isopropylphenyl peroxide are not detailed in the available literature, the principles derived from research on other organic peroxides are directly applicable. Monitoring the disappearance of the parent peroxide and the emergence of characteristic peaks for products such as isopropylphenone and tert-butanol (B103910) would provide critical kinetic data.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique specifically used for the detection and characterization of species with unpaired electrons, such as free radicals. Since the decomposition of peroxides proceeds via radical intermediates, EPR is a vital tool for mechanistic studies.

The thermal or photochemical cleavage of the weak oxygen-oxygen bond in this compound is expected to generate a tert-butoxyl radical and an isopropylphenoxyl radical. Studies on the closely related tert-butyl cumyl peroxide have utilized EPR to analyze the radicals generated during its photolysis. nih.gov These analyses provide information on the identity and environment of the radical species formed, such as the cumyloxyl (CumO•) and tert-butoxyl (t-BuO•) radicals. nih.govresearchgate.net EPR studies can also detect secondary carbon-centered radicals that may form through hydrogen abstraction or β-scission events. researchgate.net

To fully understand the reaction pathway, the final products and any stable intermediates must be identified and quantified.

Nuclear Magnetic Resonance (NMR) : Advanced 2D NMR techniques, such as COSY and HMQC, can be used to definitively establish the structure of complex decomposition products. ¹H and ¹³C NMR are routinely used to identify the primary products. For example, in the decomposition of tert-butyl cumyl peroxide, the formation of acetophenone (B1666503) and dimethylphenylcarbinol is confirmed through such analyses. nih.gov

Mass Spectrometry (MS) : Coupled with a separation technique like Gas Chromatography (GC-MS), mass spectrometry is exceptionally effective for identifying volatile decomposition products. A study on di-t-butyl peroxide at 320°C identified five distinct decomposition products, with acetone (B3395972) being the primary product. nih.gov For this compound, GC-MS analysis would be expected to identify key products like tert-butanol, acetone (from the β-scission of the tert-butoxyl radical), and isopropylphenone.

A detailed product analysis of the photolysis of tert-butyl cumyl peroxide revealed the formation of various compounds, confirming the complex reactivity of the generated alkoxyl radicals. nih.gov

Calorimetric Techniques for Thermal Kinetic Assessment

Calorimetry is used to measure the heat flow associated with chemical reactions, providing critical data on the thermodynamics and kinetics of peroxide decomposition. This information is paramount for assessing the thermal hazards and ensuring process safety.

Differential Scanning Calorimetry (DSC) : DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is widely used to determine the onset temperature of decomposition, the total heat of decomposition (ΔHd), and to develop kinetic models.

Accelerating Rate Calorimetry (ARC) : ARC is an adiabatic calorimeter that tracks the temperature and pressure of a sample as it decomposes. By maintaining an adiabatic environment (no heat loss to the surroundings), it can simulate worst-case runaway reaction scenarios and is used to determine key safety parameters like the Self-Accelerating Decomposition Temperature (SADT). epa.gov

Studies on analogous organic peroxides like di-tert-butyl peroxide (DTBP) and dicumyl peroxide (DCP) using these techniques provide valuable kinetic parameters. epa.govaidic.it For example, the decomposition of DTBP is consistently found to follow first-order kinetics. aidic.it The activation energy and heat of reaction obtained by calorimetry are fundamental for predicting the peroxide's behavior under various temperature conditions.

Table 1: Thermal Decomposition Kinetic Data for Analogous Peroxides

| Peroxide | Technique | Activation Energy (Ea) (kJ/mol) | Heat of Reaction (ΔH) (kJ/g) | Reference |

|---|---|---|---|---|

| Di-tert-butyl peroxide (DTBP) | DAC | ~150 | -1.32 | aidic.it |

| Dicumyl peroxide (DCP) | C80 | 147.9 | -0.66 | epa.gov |

Data presented for illustrative purposes of the techniques. DAC refers to Differential Adiabatic Calorimeter.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a powerful complement to experimental studies, offering insights into reaction mechanisms at a molecular level. Density Functional Theory (DFT) is a particularly common method for investigating peroxide decomposition.

DFT calculations can be used to model the entire reaction pathway, including the initial homolytic cleavage of the O-O bond. aidic.it Researchers can calculate the geometries of reactants, transition states, and products, as well as the associated energy barriers (activation energies). ichem.md For example, DFT studies on di-tert-butyl peroxide and dicumyl peroxide have shown that after the initial O-O bond scission, the subsequent elimination of a methyl radical is a primary dissociation mechanism. researchgate.net

These theoretical studies can also predict the bond dissociation energy (BDE) of the peroxide bond, which is a key indicator of its thermal stability. ichem.mddntb.gov.ua By simulating the intrinsic reaction coordinate (IRC), computational models can verify the calculated transition states connecting reactants to products, confirming the proposed mechanistic steps. aidic.it Such theoretical analyses are invaluable for understanding the fundamental factors that control the reactivity and stability of peroxides like this compound.

Limited Publicly Available Research on this compound Hampers In-Depth Analysis

General information suggests that this compound is a colorless to pale yellow liquid utilized as a radical initiator in the production of polymers such as polyethylene (B3416737) and polypropylene (B1209903), as well as in the crosslinking of unsaturated polyester (B1180765) resins. Its fundamental chemical and physical properties, including a molecular weight of approximately 206.28 g/mol , a boiling point of around 240.5 °C, and a flash point of 67.8 °C, have been reported.

However, a thorough investigation into specific synthesis and manufacturing processes reveals a lack of detailed, publicly documented methods for this particular peroxide. While general principles of organic peroxide synthesis, often involving the reaction of a hydroperoxide with an alcohol in the presence of an acid catalyst, can be inferred, specific reaction conditions, yields, and purification techniques for this compound are not explicitly described in the available scientific domain.

Similarly, detailed studies on the thermal and photochemical decomposition mechanisms of this compound are not prevalent. The general mechanism for organic peroxides involves the homolytic cleavage of the oxygen-oxygen bond to form reactive free radicals. These radicals then initiate polymerization or crosslinking. However, specific kinetic data, decomposition products, and the influence of different solvents or conditions on the decomposition of this compound remain largely uncharacterized in dedicated research.

The most significant information gap lies in the area of advanced analytical and computational methodologies. There is a lack of published research employing techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, or chromatographic methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) for the detailed characterization of this compound.

Furthermore, and critically for a complete modern scientific profile, there are no available studies that have applied advanced computational chemistry techniques to this specific molecule. In-depth investigations using Density Functional Theory (DFT) to elucidate reaction energetics and transition states, or molecular modeling and simulations to understand its reactivity and interactions, have not been published. This absence of computational research means that a deeper, theoretical understanding of its chemical behavior at a molecular level is currently missing from the public scientific record.

Emerging Research Frontiers and Future Prospects for Aryl Alkyl Peroxide Chemistry

Development of Green and Sustainable Peroxide Synthesis Routes

The synthesis of aryl alkyl peroxides, traditionally reliant on methods that can be hazardous and environmentally taxing, is a key area for green chemistry innovation. Research is actively pursuing cleaner, safer, and more efficient production pathways.

A significant advancement is the move towards using hydrogen peroxide as a primary oxidant, which is considered a green reagent as its primary byproduct is water. researchgate.net For instance, the synthesis of tert-butyl hydroperoxide (TBHP), a crucial precursor for many aryl alkyl peroxides, is being optimized using hydrogen peroxide with sulfuric acid as a catalyst. researchgate.net Innovations in this area include the use of microreactors or flow chemistry systems. researchgate.net These systems offer enhanced safety and efficiency compared to traditional batch reactors by providing better control over reaction parameters and minimizing the volume of hazardous materials at any given time. researchgate.net One study on the synthesis of di-tert-butyl peroxide, a related dialkyl peroxide, demonstrated that a continuous-flow microreaction system improved the space-time yield and allowed for better control over product distribution. researchgate.net

Another green approach involves the use of photocatalysis. For example, eosin (B541160) Y has been shown to catalyze benzylic hydroperoxidation efficiently using blue LED light and molecular oxygen as a sustainable oxidant, a method applicable to the synthesis of various peroxides. sihaulichemicals.co.in Similarly, iodine has been used as a catalyst for the dioxygenation of aryl alkenes to produce bisperoxides in an environmentally friendly manner. arkema.com The synthesis of tert-butyl cumyl peroxide, a close structural analog of tert-butyl isopropylphenyl peroxide, has been achieved by reacting alpha-methyl styrene (B11656) with tert-butyl hydroperoxide in the presence of hydrochloric acid. prepchem.com

Efforts are also being made to replace hazardous catalysts with more benign alternatives. Research into the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a promising avenue. prepchem.com For example, solid acid catalysts are being explored to replace homogeneous acids like sulfuric acid, thereby reducing waste from neutralization steps. researchgate.net

Table 1: Comparison of Traditional vs. Green Synthesis Parameters for Peroxides

| Feature | Traditional Synthesis | Emerging Green Synthesis |

|---|---|---|

| Oxidant | Often uses less environmentally friendly oxidizing agents. | Utilizes hydrogen peroxide or molecular oxygen. researchgate.netsihaulichemicals.co.in |

| Catalyst | Homogeneous acids like sulfuric acid, leading to waste. prepchem.com | Heterogeneous catalysts, photocatalysts (e.g., eosin Y), or iodine. sihaulichemicals.co.inarkema.comprepchem.com |

| Reaction Setup | Typically large-scale batch reactors with associated safety risks. researchgate.net | Continuous-flow microreactors for enhanced safety and control. researchgate.net |

| Byproducts | Can produce significant amounts of waste requiring disposal. researchgate.netprepchem.com | Primarily water, leading to cleaner processes. researchgate.net |

Exploration of Novel Peroxide-Initiated Reactions

Aryl alkyl peroxides like this compound are highly valued as radical initiators, and ongoing research is expanding their application in novel chemical transformations. ontosight.ai The thermal or photochemical decomposition of the peroxide O-O bond generates reactive radicals that can initiate a variety of reactions. atamanchemicals.com

One major area of exploration is in C-H bond functionalization. The radicals generated from peroxides can abstract hydrogen atoms from substrates, creating carbon-centered radicals that can then participate in further reactions. nih.gov This strategy allows for the direct conversion of C-H bonds into new functional groups, which is a highly sought-after transformation in organic synthesis. For example, di-tert-butyl peroxide (DTBP) has been used in the methylation of C(sp³)–H bonds under mild conditions using visible-light photosensitization and a nickel catalyst. nih.gov

Peroxide-initiated radical addition reactions are also a focus of new research. A study demonstrated that a combination of tert-butylperoxy-2-ethylhexanoate (TBPEH) and tert-butyl peroxybenzoate (TBPB) can promote the radical acylation of allyl esters with benzaldehydes under solvent-free and metal-free conditions. nih.gov This reaction proceeds through the generation of a benzoyl radical, which then adds to the alkene. nih.gov Such methods are valuable for creating complex carbonyl compounds with high atom economy. nih.gov

The oxidative cleavage of arylalkenes using tert-butyl hydroperoxide is another area of mechanistic investigation. nih.gov These reactions, which proceed via free radical pathways, can yield valuable carboxylic acid or ketone products. nih.gov Understanding the complex reaction pathways and identifying intermediates is crucial for developing new synthetic methodologies. nih.gov

Table 2: Examples of Novel Peroxide-Initiated Reactions

| Reaction Type | Peroxide Initiator(s) | Substrates | Products | Key Features |

|---|---|---|---|---|

| Radical Acylation | TBPEH and TBPB nih.gov | Benzaldehydes and Allyl Esters nih.gov | Carbonyl-containing compounds nih.gov | Solvent-free, metal-free, high atom utilization. nih.gov |

| C(sp³)–H Methylation | Di-tert-butyl peroxide (DTBP) nih.gov | Compounds with C(sp³)–H bonds nih.gov | Methylated products nih.gov | Mild conditions, visible-light photosensitization, Ni-catalyzed. nih.gov |

| Oxidative Cleavage | tert-Butyl hydroperoxide (TBHP) nih.gov | Arylalkenes nih.gov | Carboxylic acids or ketones nih.gov | Free radical process, complex mechanism. nih.gov |

Advanced Materials Design Utilizing Peroxide Chemistry

The primary industrial application of aryl alkyl peroxides, including this compound, is as initiators for the polymerization of monomers to produce a wide range of polymers such as polyethylene (B3416737), polypropylene (B1209903), and various resins and elastomers. ontosight.aiatamanchemicals.com Emerging research in this area is focused on designing advanced materials with tailored properties by controlling the polymerization process.

The choice of peroxide initiator and the reaction conditions significantly influence the properties of the resulting polymer, such as molecular weight, molecular weight distribution, and degree of cross-linking. pergan.com For instance, in the production of thermoplastic vulcanizates (TPVs), a study compared the effects of different peroxides, including tert-butyl cumyl peroxide, on the properties of polypropylene/ethylene alpha olefin blends. expresspolymlett.com The type and concentration of the peroxide were found to impact the physico-mechanical, thermal, and morphological characteristics of the TPVs. expresspolymlett.com

Peroxides are also being used to modify the properties of existing polymers. For example, bis(tert-butyl dioxy isopropyl) benzene (B151609) has been used as a cross-linking agent to improve the thermal stability and mechanical properties of polylactic acid (PLA), a biodegradable polymer. researchgate.net This demonstrates the potential of peroxide chemistry to enhance the performance of sustainable materials.

Furthermore, initiated plasma-enhanced chemical vapor deposition (iPECVD) is an innovative technique for creating thin polymer films. In this method, a peroxide initiator is used to polymerize a monomer in the gas phase, allowing for the deposition of functional polymer coatings on various substrates. researchgate.net This technology opens up possibilities for creating advanced materials with specialized surface properties for applications in electronics, biomedical devices, and more.

Integration with Bio-inspired or Environmental Catalysis (mechanistic aspects)

Drawing inspiration from natural enzymatic processes and addressing environmental concerns are key drivers in modern catalysis research, with peroxide chemistry playing a significant role.

Bio-inspired catalysis seeks to mimic the function of enzymes that utilize peroxides in biological systems. For example, heme enzymes like peroxidases are highly efficient at catalyzing oxidation reactions using hydrogen peroxide. researchgate.net Researchers are developing synthetic catalysts, such as iron-TAML activators, that replicate the catalytic cycle of these enzymes. researchgate.net These bio-inspired catalysts can activate hydrogen peroxide to degrade persistent organic pollutants in water, offering a sustainable approach to environmental remediation. researchgate.net The mechanistic understanding of how these catalysts function is crucial for designing even more active and stable systems.

In the realm of environmental catalysis, photocatalysis is a rapidly growing field. Heterogeneous photocatalysts like titanium dioxide (TiO₂) can be used in conjunction with peroxides to generate highly reactive radical species. mdpi.com A study showed that a t-BuOOH/TiO₂ photocatalytic system can serve as a source of peroxyl radicals at room temperature under visible light, which can then be used for selective oxidation reactions. mdpi.com Such systems are considered a tool for green chemistry because they utilize light energy and environmentally benign catalysts that can be recycled. mdpi.com

The interaction of peroxides with catalysts and substrates at a molecular level is a subject of intense study. For example, research on the oxidation of propylene (B89431) glycol with tert-butyl hydroperoxide over a Cr-MIL-101 metal-organic framework (MOF) highlighted the critical role of the solvent in influencing reaction kinetics and product selectivity through hydrogen bonding and adsorption effects. researchgate.net Understanding these mechanistic details is fundamental to optimizing catalytic processes for both synthetic and environmental applications.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of tert-butyl isopropylphenyl peroxide for experimental design?

- Answer: Key properties include molecular formula (C₁₃H₂₀O₂), molecular weight (208.30 g/mol), density (0.949 g/cm³), boiling point (240.5°C at 760 mmHg), and flash point (67.8°C) . These parameters inform solvent selection, reaction temperature limits, and safety protocols (e.g., avoiding open flames near the compound). The low flash point necessitates inert atmospheres in high-temperature reactions.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer:

- PPE: Wear indirect-vent goggles, face shields, and chemically resistant gloves (e.g., nitrile) to prevent skin/eye contact .

- Storage: Store away from reducing agents, strong acids/bases, and organic materials to avoid violent reactions . Use non-sparking tools and explosion-proof equipment .

- Decontamination: Provide emergency showers/eyewash stations and ensure contaminated clothing is laundered by trained personnel .

Q. How should researchers design storage conditions to prevent unintended decomposition?

- Answer: Store in a cool, dry, well-ventilated area, segregated from incompatible substances (e.g., powdered metals, strong oxidizers) . Use secondary containment to mitigate leaks. Monitor for heat generation, as organic peroxides are thermally unstable .

Q. What analytical methods are recommended for assessing purity and degradation products?

- Answer: Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography (LC) paired with mass spectrometry (e.g., NIST reference methods) can identify degradation byproducts . Monitor for peroxidation byproducts like di-tert-butyl peroxide (DTBP) using kinetic modeling .

Advanced Research Questions

Q. How can synthesis conditions be optimized to minimize byproduct formation (e.g., DTBP)?

- Answer:

- Reactor Design: Use microreactors to enhance heat/mass transfer and reduce localized overconcentration, which drives byproduct formation .

- Catalysis: Optimize acid catalyst concentration (e.g., H₂SO₄) to balance reaction rate and selectivity .

- Kinetic Modeling: Fit time-resolved concentration data to pseudo-first-order or Arrhenius models to identify optimal temperature/pH ranges .

Q. What methodological approaches are effective in resolving contradictions in reported reaction kinetics?

- Answer:

- Data Validation: Cross-reference kinetic parameters (e.g., rate constants) across multiple techniques (e.g., calorimetry, in-situ spectroscopy) .

- Statistical Analysis: Apply error-weighted regression to account for variability in byproduct quantification .

- Replicate Studies: Control for impurities (e.g., residual H₂O₂) that may skew results .

Q. How does this compound compare to other peroxides (e.g., TBHP) in catalytic oxidation reactions?

- Answer:

- Reactivity: The tert-butyl and isopropylphenyl groups may enhance steric hindrance, reducing undesired side reactions compared to smaller peroxides like TBHP .

- Byproduct Profile: Larger substituents lower volatility, simplifying byproduct separation vs. TBHP, which forms volatile DTBP .

- Application Scope: Evaluate substrate compatibility (e.g., olefins, alcohols) via controlled trials with Ce-MOF or similar catalysts .

Q. What strategies mitigate risks when scaling up reactions involving this peroxide?

- Answer:

- Process Safety: Conduct hazard operability (HAZOP) studies to identify thermal runaway risks. Use adiabatic calorimetry to quantify heat release .

- Environmental Controls: Implement quenching systems (e.g., rapid cooling, inhibitor addition) to halt unintended decomposition .

- Batch Monitoring: Track peroxide concentration via titration (e.g., iodometric) to maintain safe levels during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.